2,3-Butanediamine, (R*,S*)-
CAS No.: 20759-15-3
Cat. No.: VC4025932
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20759-15-3 |
|---|---|
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | (2R,3S)-butane-2,3-diamine |
| Standard InChI | InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4+ |
| Standard InChI Key | GHWVXCQZPNWFRO-ZXZARUISSA-N |
| Isomeric SMILES | C[C@H]([C@H](C)N)N |
| SMILES | CC(C(C)N)N |
| Canonical SMILES | CC(C(C)N)N |
Introduction
Structural and Stereochemical Characteristics
2,3-Butanediamine, (R,S)-** (CAS: 20759-15-3) is a meso compound with two stereocenters at the second and third carbon atoms of the butane backbone. Despite possessing chiral centers, the compound is achiral due to an internal plane of symmetry. This configuration results in distinct physicochemical properties compared to the (R,R) and (S,S) enantiomers .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₂N₂ |
| Molar Mass | 88.15 g/mol |
| Boiling Point | 46–48°C (25 mmHg, meso form) |
| Appearance | Colorless oil |
| Optical Activity | None (achiral) |
| SMILES Notation | CC@@HC@HN |
The meso configuration is confirmed by X-ray crystallography and NMR spectroscopy, which reveal equivalent environments for the two amine groups due to symmetry .
Synthesis and Isolation
Chemical Synthesis
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Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole
Treatment with barium hydroxide under reflux yields 2,3-butanediamine. The meso isomer is separated via fractional crystallization of its hydrochloride salts, exploiting differences in solubility . -
Reduction of Dimethylglyoxime
Lithium aluminium hydride (LiAlH₄) reduces dimethylglyoxime to 2,3-butanediamine. The meso form predominates in this reaction, with a yield of ~60% . -
Microbial Synthesis
Recent advances utilize metabolically engineered Escherichia coli strains to produce meso-2,3-butanediamine from glucose, offering a sustainable alternative to traditional methods.
Chemical Reactivity and Coordination Chemistry
Ligand Behavior
The meso isomer serves as a bidentate ligand in coordination complexes. Its rigid stereochemistry stabilizes unusual geometries in transition metal complexes:
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Cobalt Complexes: The complex [Co(meso-2,3-butanediamine)₂CO₃]⁺ exhibits axial methyl groups on the cobalt center, a rare configuration attributed to the ligand’s stereochemical constraints .
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Zinc Complexes: Reaction with ZnCl₂ produces [Zn(meso-2,3-butanediamine)Cl₂], where the ligand adopts a distorted tetrahedral geometry around the zinc ion .
Redox Reactions
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Oxidation: Treatment with KMnO₄ yields 2,3-butanedione (diacetyl), a reaction critical in flavor chemistry .
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Reduction: Catalytic hydrogenation converts the compound to 2,3-diaminobutane derivatives, though this pathway is less common .
Applications and Industrial Relevance
Coordination Chemistry
The compound’s stereochemical rigidity makes it valuable in synthesizing chiral catalysts for asymmetric synthesis. For example, cobalt complexes of meso-2,3-butanediamine are used in enantioselective oxidation reactions .
Pharmaceutical Intermediates
As a chiral auxiliary, the meso isomer facilitates the synthesis of bioactive molecules. Its hydrochloride salt (CAS: 55536-62-4) is listed as a pharmaceutical analytical impurity, underscoring its role in drug development .
Polymer Science
The diamine is a precursor for polyamides and polyurethanes, where its symmetry enhances polymer crystallinity and thermal stability.
Spectroscopic and Analytical Data
NMR Spectroscopy
Mass Spectrometry
Chromatographic Properties
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Retention Index (Kovats): 613–619 on non-polar columns (OV-101), aiding in analytical identification .
Comparative Analysis with Related Diamines
| Compound | Boiling Point (°C) | Chirality | Key Application |
|---|---|---|---|
| meso-2,3-Butanediamine | 46–48 (25 mmHg) | Achiral | Coordination chemistry |
| (R,R)-2,3-Butanediamine | 55–59 (60 mmHg) | Chiral | Asymmetric catalysis |
| 1,2-Diaminopropane | 120–122 | Chiral | Polymer crosslinking |
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